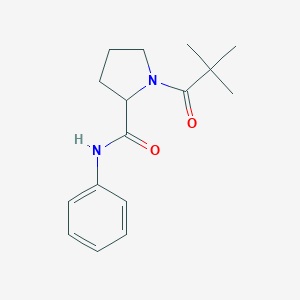
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring, a cyclohexylphenyl group, and a fluorophenyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of (2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Cyclohexylphenyl Group: The cyclohexylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylbenzene and an appropriate alkylating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Final Assembly: The final step involves the coupling of the synthesized intermediates to form the target compound under suitable reaction conditions, such as using a base and a solvent like dimethylformamide.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of specialty chemicals, polymers, and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can be compared with other similar compounds, such as:
N-[4-(4-cyclohexylphenyl)-3-isobutyl-1,3-thiazol-2(3H)-yliden]-N-(4-chlorophenyl)amine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
N-[4-(4-cyclohexylphenyl)-3-isobutyl-1,3-thiazol-2(3H)-yliden]-N-(4-bromophenyl)amine: This compound contains a bromine atom instead of a fluorine atom, which may affect its reactivity and interactions with molecular targets.
N-[4-(4-cyclohexylphenyl)-3-isobutyl-1,3-thiazol-2(3H)-yliden]-N-(4-methylphenyl)amine: This compound has a methyl group instead of a fluorine atom, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H29FN2S |
|---|---|
Molekulargewicht |
408.6g/mol |
IUPAC-Name |
4-(4-cyclohexylphenyl)-N-(4-fluorophenyl)-3-(2-methylpropyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H29FN2S/c1-18(2)16-28-24(17-29-25(28)27-23-14-12-22(26)13-15-23)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h8-15,17-19H,3-7,16H2,1-2H3 |
InChI-Schlüssel |
WWNCUDZODGUDNU-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=CC=C(C=C3)C4CCCCC4 |
Kanonische SMILES |
CC(C)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=CC=C(C=C3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE](/img/structure/B394172.png)



![N-cyclohexyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B394181.png)
![4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B394182.png)
![2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B394183.png)
![3-(4-ethylphenyl)-2-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B394187.png)
![3-(3-FLUOROPHENYL)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B394189.png)
![1-[4-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B394190.png)
![5-bromo-3-[(4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)amino]indol-2-one](/img/structure/B394191.png)
![2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B394192.png)
![4-{2-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE](/img/structure/B394193.png)
